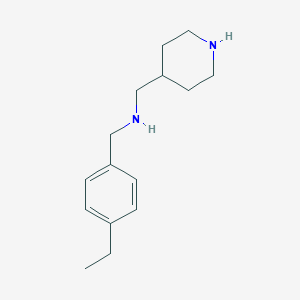
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C18H17NO5S and a molecular weight of 359.396 g/mol . This compound is characterized by the presence of a benzothiazole ring and a trimethoxybenzoate group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate typically involves the reaction of 1,3-benzothiazol-2-ylmethanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The exact mechanism of action of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzothiazol-2-ylmethyl benzoate
- 1,3-Benzothiazol-2-ylmethyl 4-methoxybenzoate
- 1,3-Benzothiazol-2-ylmethyl 3,4-dimethoxybenzoate
Uniqueness
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-21-13-8-11(9-14(22-2)17(13)23-3)18(20)24-10-16-19-12-6-4-5-7-15(12)25-16/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEVLKCCBMEZBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B499864.png)
![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499867.png)
![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)
![N,N-diethyl-N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B499871.png)
![3-[(2,3-Dimethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499875.png)


![3-ethoxy-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B499879.png)
![N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B499881.png)
